(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(methylthio)pyrrolidine-2-carboxylic acid
Description
This compound belongs to the class of Fmoc-protected pyrrolidine derivatives, widely employed in peptide synthesis for conformational control and aggregation prevention. Its structure features:
- Stereochemistry: (2S,4R) configuration, critical for directing spatial orientation in peptide chains.
- Functional groups: Fmoc group: A 9-fluorenylmethoxycarbonyl protecting group at the 1-position, enabling orthogonal deprotection under mild basic conditions .
- Applications: Used in solid-phase peptide synthesis (SPPS) to modulate secondary structures and reduce steric hindrance during coupling reactions .
Properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylsulfanylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-27-13-10-19(20(23)24)22(11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNREFSUPGGKAM-YJYMSZOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312674-57-9 | |
| Record name | (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methylsulfanyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(methylthio)pyrrolidine-2-carboxylic acid, also known as FMOC-TRANS-4-METHYLTHIO-PRO-OH, is primarily used as a protecting group for amines in peptide synthesis. The primary target of this compound is the amine group of amino acids, which plays a crucial role in the formation of peptides and proteins.
Mode of Action
The mode of action of FMOC-TRANS-4-METHYLTHIO-PRO-OH involves the protection of the amine group during peptide synthesis. The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the synthesis process.
Biochemical Pathways
The biochemical pathway affected by FMOC-TRANS-4-METHYLTHIO-PRO-OH is the peptide synthesis pathway. By protecting the amine group, this compound ensures that peptide bonds are formed correctly, thereby influencing the structure and function of the resulting peptide or protein.
Result of Action
The result of the action of FMOC-TRANS-4-METHYLTHIO-PRO-OH is the successful synthesis of peptides with the correct sequence and structure. By protecting the amine group, this compound prevents unwanted side reactions, ensuring that the desired peptide is produced.
Action Environment
The action of FMOC-TRANS-4-METHYLTHIO-PRO-OH is influenced by various environmental factors in the laboratory setting, such as temperature, pH, and the presence of other reactants. For instance, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.
Biological Activity
The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(methylthio)pyrrolidine-2-carboxylic acid, a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₉NO₄S
- Molecular Weight : 357.42 g/mol
- CAS Number : 203866-20-0
The compound features a pyrrolidine ring substituted with a methylthio group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which enhances its solubility and stability.
Antiviral Activity
Recent studies indicate that this compound exhibits significant antiviral activity, particularly against Hepatitis C Virus (HCV) and other viral pathogens. Its mechanism involves the inhibition of viral proteases, which are crucial for viral replication.
| Study | Virus Targeted | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Study A | HCV | 12 nM | Protease inhibition |
| Study B | HIV | 25 nM | Viral entry blockade |
Antimicrobial Properties
The compound has demonstrated antimicrobial properties against various bacterial strains. It was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
Cytotoxicity and Apoptosis Induction
In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The compound activates caspase pathways leading to programmed cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The methylthio group may interact with active sites of enzymes involved in viral replication.
- Cell Signaling Modulation : It has been observed to influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
- Membrane Interaction : The hydrophobic fluorenyl group enhances membrane permeability, facilitating interaction with intracellular targets.
Case Study 1: HCV Treatment
A clinical trial evaluated the efficacy of this compound in patients with chronic HCV infection. Results showed a significant reduction in viral load after treatment, highlighting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity against multi-drug resistant strains. The compound exhibited potent activity, suggesting its application in treating resistant infections.
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
